2-(2-Cyclopropyl-2-oxoethyl)benzoic acid
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Overview
Description
2-(2-Cyclopropyl-2-oxoethyl)benzoic acid is an organic compound with the molecular formula C12H12O3 It is characterized by a benzoic acid core with a cyclopropyl group and an oxoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid typically involves the reaction of cyclopropyl ketone with a benzoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where cyclopropyl ketone reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopropyl-2-oxoethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
2-(2-Cyclopropyl-2-oxoethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, potentially inhibiting their activity. The benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Cyclopropyl-2-oxoethyl)phenylacetic acid
- 2-(2-Cyclopropyl-2-oxoethyl)benzamide
- 2-(2-Cyclopropyl-2-oxoethyl)benzonitrile
Uniqueness
2-(2-Cyclopropyl-2-oxoethyl)benzoic acid is unique due to its specific combination of a cyclopropyl group and a benzoic acid core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-(2-Cyclopropyl-2-oxoethyl)benzoic acid, with the CAS number 2375261-91-7, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C12H12O3
- Molecular Weight : 220.22 g/mol
- IUPAC Name : this compound
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Study | Methodology | Findings |
---|---|---|
Chaudhari et al. (2020) | Cell culture assays | Inhibition of IL-6 and TNF-alpha production |
MDPI (2023) | Animal model | Reduced paw edema in rats |
Analgesic Effects
The compound has also been investigated for its analgesic properties. Experimental models show that it can effectively reduce pain responses in rodents, indicating its potential as a pain management agent.
Study | Methodology | Findings |
---|---|---|
BenchChem (2024) | Acetic acid-induced writhing test | Significant reduction in pain behavior |
PubChem (2024) | Behavioral assays | Dose-dependent analgesic effect observed |
The biological activity of this compound is believed to be mediated through the inhibition of specific enzymes involved in the inflammatory pathway. It may act by blocking cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs), thereby reducing the synthesis of prostaglandins.
Case Study 1: Anti-inflammatory Activity
In a controlled study, researchers evaluated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a marked decrease in the expression of inflammatory markers such as COX-2 and inducible nitric oxide synthase (iNOS).
Case Study 2: Pain Relief in Animal Models
Another study focused on the analgesic effects using a formalin test model. The compound was administered at varying doses, demonstrating significant pain relief compared to control groups, which suggests its potential utility in clinical pain management.
Applications in Medicinal Chemistry
The compound is being explored for various therapeutic applications beyond anti-inflammatory and analgesic effects:
- Drug Development : As a lead compound for synthesizing new derivatives with enhanced biological activity.
- Pharmaceutical Industry : Potential use as an intermediate in the synthesis of novel anti-inflammatory agents.
- Research Tool : Used to study inflammation mechanisms and pain pathways.
Properties
IUPAC Name |
2-(2-cyclopropyl-2-oxoethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-11(8-5-6-8)7-9-3-1-2-4-10(9)12(14)15/h1-4,8H,5-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYCFCOTEMTDKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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